4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methyl-2-(methylsulfanyl)pyrimidine
Description
4-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methyl-2-(methylsulfanyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a pyrrolidin-1-yl group, a methylsulfanyl group, and a 3-bromopyridin-4-yloxy moiety. The bromopyridine substituent may enhance binding affinity through halogen bonding, while the methylsulfanyl group could influence lipophilicity and metabolic stability.
Properties
IUPAC Name |
4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-methyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4OS/c1-10-7-14(19-15(18-10)22-2)20-6-4-11(9-20)21-13-3-5-17-8-12(13)16/h3,5,7-8,11H,4,6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHFUTLEMOBREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCC(C2)OC3=C(C=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-methyl-2-(methylsulfanyl)pyrimidine, identified by its CAS number 2549002-31-3, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₅H₁₃BrN₄O₃S₂, with a molecular weight of 441.3 g/mol. The structure features a pyrimidine core substituted with a bromopyridinyl group and a pyrrolidinyl moiety, which are significant for its biological interactions.
The primary mechanism of action for this compound appears to involve inhibition of specific kinases. Kinases are enzymes that phosphorylate other proteins, thereby regulating various cellular processes such as growth and metabolism. By binding to the active sites of these enzymes, the compound can modulate signaling pathways implicated in diseases like cancer and inflammation .
Antitumor Activity
Research indicates that compounds similar to this compound demonstrate significant antitumor activity. For instance, studies have shown that related pyrimidine derivatives exhibit potent inhibitory effects against various cancer cell lines, including leukemia and solid tumors .
Antiviral Properties
The compound's structural analogs have been tested for antiviral efficacy, showing promising results against several viruses. Notably, compounds with similar functional groups have demonstrated activity against the Para 3 virus and Leishmania tropica, indicating a potential broad-spectrum antiviral profile .
Inhibition of Kinases
The interaction with kinases is crucial for its biological effects. For example, the compound's ability to inhibit BCR-ABL kinase has been highlighted in studies focusing on chronic myeloid leukemia (CML) treatments . This inhibition is essential for controlling tumor growth and proliferation.
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
- Core Structure : The target compound’s pyrimidine core contrasts with AZD 2171’s quinazoline, which is associated with kinase inhibition . Pyrimidines generally exhibit lower molecular weights and simpler synthetic routes compared to quinazolines .
- Methylsulfanyl Group : Shared with L868-0123, this group likely enhances lipophilicity, though its placement at the 2-position in the target compound may alter steric interactions versus the acetamide-linked analogs .
Research Findings and Data Gaps
- Synthetic Feasibility: Pyrrolidine-pyrimidine derivatives like the target compound can be synthesized via methods similar to those for 4-hydrazino-6-(pyrrolidin-1-yl)pyrimidine (S21.1), involving condensation and cyclization reactions .
- Structural Advantages: The bromopyridine moiety may offer superior binding to HIF or kinase targets compared to fluorinated or non-halogenated analogs, as seen in HIF-prolyl hydroxylase inhibitors .
Notes
Data Limitations : The target compound’s bioactivity and pharmacokinetic profiles remain uncharacterized in the literature reviewed, necessitating further in vitro and in vivo studies.
Structural Optimization: Replacement of the methylsulfanyl group with alternative substituents (e.g., methoxy or amino) could modulate solubility and target selectivity, as observed in related pyrimidines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
